![molecular formula C9H6F4N2O2S B1370704 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine CAS No. 887268-01-1](/img/structure/B1370704.png)
5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine
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Overview
Description
5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine, also known as 2-Amino-5,6-bis(difluoromethoxy)-1,3-benzothiazole, is a chemical compound with the molecular formula C9H6F4N2O2S . It has a molecular weight of 282.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6F4N2O2S/c10-7(11)16-4-1-3-6(18-9(14)15-3)2-5(4)17-8(12)13/h1-2,7-8H,(H2,14,15) . This code represents the molecular structure of the compound.Scientific Research Applications
Antibacterial Applications
Benzothiazole derivatives have been studied for their antibacterial properties. Compounds similar to 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine have shown activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli, comparable to standard drugs like streptomycin and ampicillin .
Fluorescent Dyeing Substrates
Some 2-substituted benzothiazoles act as fluorescent pigment dyeing substrates. They are used in bacterial detection due to their β-D-galactosidase activities . This suggests potential applications of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine in dyeing processes that require fluorescence.
Biological Scaffolds
The benzothiazole scaffold is versatile in biological applications. It’s possible that 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine could serve as a scaffold in drug development, given the structural importance of benzothiazoles .
Safety and Hazards
properties
IUPAC Name |
5,6-bis(difluoromethoxy)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2O2S/c10-7(11)16-4-1-3-6(18-9(14)15-3)2-5(4)17-8(12)13/h1-2,7-8H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYJYBGNHCPCOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1OC(F)F)OC(F)F)SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine |
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